Tolylfluanid

Catalog No.
S576147
CAS No.
731-27-1
M.F
C10H13Cl2FN2O2S2
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolylfluanid

CAS Number

731-27-1

Product Name

Tolylfluanid

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline

Molecular Formula

C10H13Cl2FN2O2S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

Solubility

2.59e-06 M
Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C)
In water, 0.9 mg/L at 20 °C

Synonyms

N-[(Dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolyl-sulfamide; BAY 5712a; Bayer 5712a; Dichlofluanid-methyl; Euparen M; Euparen Multi; GORI 28; Melody Multi; N,N-Dimethyl-N’-tolyl-N’-(fluorodichloromethylthio)sulfamide; N-Dichlorofluoromethylthio

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

Effectiveness as a Fungicide

  • Mode of action: Research focuses on understanding how tolylfluanid inhibits fungal growth and reproduction. Studies suggest it disrupts fungal cell wall synthesis, leading to cell death [].
  • Evaluation in different crops: Researchers evaluate the effectiveness of tolylfluanid against various fungal pathogens in different crops, including grapes, apples, tomatoes, and potatoes [, , ].

Environmental Fate and Impact

  • Degradation studies: Research investigates the breakdown of tolylfluanid in soil and water to assess its persistence in the environment [].
  • Impact on non-target organisms: Studies assess the potential impact of tolylfluanid on beneficial insects, soil microorganisms, and aquatic life [, ].

Toxicological Studies

  • Acute and chronic toxicity: Research investigates the potential adverse effects of tolylfluanid on human and animal health through various exposure routes, including ingestion, inhalation, and skin contact [].
  • Genotoxicity and carcinogenicity: Studies evaluate the potential of tolylfluanid to damage genetic material and induce cancer [].

Tolylfluanid is an organic compound primarily used as an active ingredient in fungicides and wood preservatives. It is characterized by its molecular formula C10H13Cl2FN2O2S2C_{10}H_{13}Cl_{2}FN_{2}O_{2}S_{2} and a molecular weight of approximately 347.3 g/mol . The compound appears as a colorless crystalline powder with a melting point of 93 °C and is stable under normal conditions, decomposing before boiling at 200 °C . Its low volatility and slight solubility in water (1.04 mg/L at 20 °C) make it suitable for agricultural applications .

Tolylfluanid acts as a protective fungicide. It is believed to interfere with fungal cell membrane function by disrupting the phospholipid bilayer, a crucial component for maintaining cell integrity. Additionally, it might inhibit enzymes essential for fungal growth and spore germination. The exact mechanism requires further investigation.

  • Toxicity: Tolylfluanid exhibits low acute oral toxicity in rats. However, long-term exposure effects are not fully understood.
  • Environmental Impact: While it degrades relatively quickly in water, potential effects on non-target organisms like aquatic invertebrates need further study [].

The synthesis of tolylfluanid involves several key reactions:

  • Initial Reaction: Dimethylamine reacts with sulfuryl chloride to form an intermediate.
  • Subsequent Reaction: This intermediate further reacts with p-toluidine and dichlorofluoromethanesulfenyl chloride, yielding tolylfluanid .

Tolylfluanid can hydrolyze slowly under acidic conditions, with a half-life of at least two days at pH 7, while its degradation products include N,NN,N-dimethyl-NN-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .

Tolylfluanid exhibits antifungal properties, effectively controlling various plant diseases such as gray mold caused by Botrytis, late blight on tomatoes, and powdery mildew on cucumbers . Studies have indicated that it is rapidly absorbed in the gastrointestinal tract, with significant accumulation in organs like the liver and thyroid gland, and is largely excreted through urine within two days .

Tolylfluanid is primarily utilized in agriculture as a fungicide. Its applications include:

  • Crop Protection: Effective against fungal pathogens in fruit and ornamental plants.
  • Wood Preservation: Used in formulations to protect wooden structures from fungal decay .

Additionally, its properties make it suitable for use in various industrial applications where fungal resistance is required.

Research has shown that tolylfluanid can augment glucocorticoid receptor-dependent activities in adipocytes, suggesting potential interactions with hormonal pathways . Furthermore, studies indicate that its metabolite can inhibit thyroid peroxidase-mediated reactions involved in thyroid hormone synthesis, raising concerns about its endocrine-disrupting potential .

Several compounds share structural or functional similarities with tolylfluanid. A comparison highlights their unique features:

Compound NameStructural FeaturesUnique Properties
DichlofluanidSimilar sulfonamide structureMore potent against certain fungal strains
ThiramDithiocarbamate structureBroad-spectrum fungicide but higher toxicity
FenhexamidAmide structureSelective against specific pathogens

Unique Aspects of Tolylfluanid

Tolylfluanid stands out due to its specific action against certain fungal pathogens while exhibiting lower toxicity levels compared to some alternatives. Its unique metabolic pathways also contribute to its distinct biological activity profile.

Color/Form

Colorless crystals

XLogP3

3.9

Boiling Point

Decomposes on distillation

Density

1.52 g/cu cm

LogP

3.9 (LogP)
log Kow = 3.90 at 20 °C

Odor

Odorless

Melting Point

96.0 °C
93 °C

UNII

382277YXSG

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

1.50e-06 mmHg
1.5X10-6 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

731-27-1

Wikipedia

Tolylfluanid

Biological Half Life

The plasma concentration fell in a biphasic manner /in goats after 14C-ring-labelled tolylfluanid at a dose of 10 mg/kg bw per day by gavage for 3 days/, with a half-life of 1.6 hr during the first 6 hr after dosing and a half-life of 9.1 hr in the terminal phase. The mean residence time was 7.3 hr.
...Urinary elimination /of tolylfluanid/ took place with a half-life of 2-3 hr during the first 24 hr and then more slowly, with a half-life of about 40 hr from the third day.

Use Classification

Agrochemicals -> Acaricides, Fungicides
Pharmaceuticals
Fungicides, Wood preservatives
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Tolylfluanid is produced by reaction of the potassium salt of N',N'-dimethyl-N-p-tolylsulfamide with dichlorofluoromethylthiochloride in xylene with heating.

General Manufacturing Information

Technical grade and formulated tolylfluanid are produced by Bayer AG in Germany for use outside the United States. No production of tolylfluanid containing products occurs in the U.S.

Analytic Laboratory Methods

Product analysis by hplc ... Residues determined by glc.

Stability Shelf Life

Hydrolysis DT50 (22 °C) 12 days (pH 4), 29 hr (pH 7), <10 min (pH 9). Under environmental conditions, hydrolysis occurs much more rapidly than photolysis.

Dates

Modify: 2023-08-15

Explore Compound Types